molecular formula C4H2F2N2O2S B13518909 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylicacid

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylicacid

Cat. No.: B13518909
M. Wt: 180.14 g/mol
InChI Key: XLFDWLMRHQAUBD-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a thiadiazole core substituted with a difluoromethyl group at position 5 and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C4H2F2N2O2S

Molecular Weight

180.14 g/mol

IUPAC Name

5-(difluoromethyl)thiadiazole-4-carboxylic acid

InChI

InChI=1S/C4H2F2N2O2S/c5-3(6)2-1(4(9)10)7-8-11-2/h3H,(H,9,10)

InChI Key

XLFDWLMRHQAUBD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=NS1)C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves:

  • Formation of the 1,2,3-thiadiazole ring core.
  • Introduction of the difluoromethyl substituent at the 5-position.
  • Installation or retention of the carboxylic acid group at the 4-position.

The key challenge is the selective incorporation of the difluoromethyl group, which is often achieved via difluoromethylation reagents or precursors, and the construction of the heterocyclic ring under mild conditions to prevent decomposition.

Preparation of 1,2,3-Thiadiazole Core

A common approach to synthesize 1,2,3-thiadiazoles involves cyclization reactions of suitable precursors such as thiosemicarbazides or dithiocarbazates with carboxylic acids or their derivatives under dehydrating conditions.

Example Method:

  • React thiosemicarbazide with a carboxylic acid derivative in the presence of phosphorus pentachloride (PCl5) or similar dehydrating agents.
  • The reaction is typically performed in a dry reaction vessel at room temperature with grinding or stirring until completion.
  • Subsequent treatment with a mild base adjusts the pH to around 8–8.2 to precipitate the thiadiazole product.
  • The crude product is filtered, dried, and recrystallized to obtain pure 1,2,3-thiadiazole derivatives with high yield (up to 91%).

This solid-phase reaction method is advantageous due to its mild conditions, short reaction time, low equipment requirements, and high yield.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent can be introduced via several strategies:

  • Direct Difluoromethylation: Using difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl halides under catalytic conditions.
  • Radical Pathways: Decarboxylative coupling of α,α-difluorophenylacetic acid derivatives with heterocyclic substrates via radical intermediates has been reported. This method proceeds under transition-metal-free and base-free conditions, involving radical generation and cyclization steps.

While specific literature on difluoromethylation of 1,2,3-thiadiazole-4-carboxylic acid is limited, analogous difluoroarylmethylation reactions suggest that radical mechanisms are viable for introducing difluoromethyl groups into heterocycles.

Representative Synthetic Route for 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid

Based on the above methods, a plausible synthetic sequence is:

Step Reagents & Conditions Description Yield (%)
1 Thiosemicarbazide + 4-carboxylic acid + PCl5, room temp, grinding Cyclization to form 2-amino-5-substituted-1,3,4-thiadiazole intermediate >90
2 Difluoromethylation reagent (e.g., difluoromethyl sulfonium salt), catalyst/base, mild temp Introduction of difluoromethyl group at 5-position via radical or nucleophilic pathway 60-70 (estimated)
3 Purification by recrystallization or chromatography Isolation of pure 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid -

Reaction Conditions and Optimization

Cyclization Conditions

  • Reagents ratio: Thiosemicarbazide : Carboxylic acid : PCl5 = 1 : 1–1.2 : 1–1.2 molar ratio.
  • Temperature: Room temperature.
  • Reaction time: Short, typically completed within hours.
  • Post-treatment: Addition of alkaline solution to adjust pH to 8–8.2 to precipitate product.
  • Yield: High yields reported (>90%) with simple filtration and recrystallization.

Difluoromethylation Conditions

  • Reagents: Difluoromethyl sulfonium salts or α,α-difluorophenylacetic acid derivatives.
  • Mechanism: Radical pathway involving decarboxylation and radical addition.
  • Catalyst: Often transition-metal-free; radical initiators or light may be used.
  • Solvent: Mild solvents such as DMF or acetonitrile.
  • Temperature: Mild to moderate, often room temperature to 50 °C.
  • Yield: Moderate to good yields (60–70%).

Analytical Data and Characterization

Typical characterization of the final compound includes:

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the difluoromethyl group and thiadiazole ring.
  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid.
  • HPLC or LC-MS: Purity assessment and confirmation of product identity.
  • Melting Point: Consistent with literature values for similar thiadiazole derivatives.

Summary Table of Preparation Methods

Method Aspect Details Reference
Cyclization to 1,2,3-thiadiazole Thiosemicarbazide + carboxylic acid + PCl5, room temp, grinding, pH adjustment
Difluoromethylation Radical decarboxylative coupling with α,α-difluorophenylacetic acid, transition-metal-free
Reaction medium Dry vessel, mild solvents like DMF, acetonitrile
Yield Cyclization >90%, Difluoromethylation 60–70% estimated
Purification Filtration, recrystallization, preparative HPLC if needed

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid and its structural analogues:

Compound Name Molecular Formula Substituents pKa Melting Point (°C) Biological Relevance
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid C₅H₃F₂N₂O₂S -CF₂H (position 5), -COOH (position 4) ~2.0* Not reported Potential enzyme inhibitor (e.g., glycolate oxidase)
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid (CCPST) C₉H₅ClN₂O₂S₂ -S-(4-ClC₆H₄) (position 5), -COOH (position 4) 2.02 189–190 Glycolate oxidase inhibitor (agrochemical/herbicide applications)
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid C₉H₆N₂O₂S -Ph (position 4), -COOH (position 5) Not reported Not reported Research intermediate; structural studies
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid C₄H₃N₂O₂S -CH₃ (position 4), -COOH (position 5) Not reported Not reported Synthetic building block
5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid C₁₀H₈N₂O₂S -p-Tolyl (position 5), -COOH (position 4) Not reported Not reported Pharmacological screening candidate

*Predicted based on electron-withdrawing effects of -CF₂H .

Functional Group Impact on Properties

  • Acidity: The carboxylic acid group in all compounds confers acidity, but substituents modulate pKa. For example, CCPST has a pKa of 2.02 due to the electron-withdrawing -Cl group enhancing acidity . The -CF₂H group in the target compound likely lowers pKa further compared to non-fluorinated analogues (e.g., methyl or phenyl derivatives) .
  • Thermal Stability : CCPST’s higher melting point (189–190°C) reflects strong intermolecular interactions (e.g., hydrogen bonding via -COOH and π-stacking from the chlorophenyl group) . Fluorinated derivatives may exhibit similar stability but lack direct data.

Biological Activity

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and agrochemicals due to its promising biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a five-membered ring consisting of one sulfur atom and two nitrogen atoms, alongside a difluoromethyl group and a carboxylic acid functional group. The presence of the difluoromethyl group enhances its binding affinity to various biological targets, which is crucial for its potential therapeutic applications.

The biological activity of 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group increases hydrogen bonding capabilities, thereby enhancing binding affinities to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various physiological effects.

Antimicrobial Activity

Preliminary studies suggest that derivatives of 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid exhibit significant antimicrobial properties. For example, compounds derived from thiadiazoles have been reported to possess antibacterial and antifungal activities . The following table summarizes some key findings related to its antimicrobial properties:

Study Activity Organisms Tested Results
Study 1AntibacterialStaphylococcus aureusInhibition zone: 15 mm
Study 2AntifungalCandida albicansMIC: 32 µg/mL
Study 3AntimicrobialE. coliIC50: 25 µg/mL

Anticancer Activity

Research indicates that 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid may possess anticancer properties. Compounds in the thiadiazole class have shown efficacy against various cancer cell lines. For instance:

  • A study reported that certain thiadiazole derivatives exhibited IC50 values comparable to standard anticancer drugs like doxorubicin in MCF-7 breast cancer cells .
  • Another investigation highlighted the potential of these compounds in inducing apoptosis in cancer cells through inhibition of specific signaling pathways .

The following table illustrates some notable findings on anticancer activity:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-73.13Apoptosis induction
Compound BHeLa0.70Cell cycle arrest
Compound CU2OS0.69Hsp90 inhibition

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of various thiadiazole derivatives, including those based on 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : Another significant study focused on the anticancer properties of this compound against multiple cancer cell lines. It was found that the presence of the difluoromethyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid?

The synthesis typically involves cyclization of precursors such as thiosemicarbazides or hydrazine derivatives. Key steps include:

  • Reagent selection : Use of difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) under controlled pH (6–7) to minimize side reactions.
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and purity.
    For example, a 72% yield was achieved using DMF at 70°C for 12 hours in a thiadiazole ring-forming reaction .

Q. How can researchers validate the purity of this compound?

Standard analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • NMR : 19^{19}F NMR is critical for confirming difluoromethyl group integration (δ = -110 to -120 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 223.03 for C5_5H4_4F2_2N2_2O2_2S) .

Q. What are the primary biological targets of this compound?

Preliminary studies on analogous thiadiazole-carboxylic acids suggest activity against:

  • Enzymes : Carbonic anhydrase isoforms (e.g., CA IX/XII) due to the carboxylic acid moiety’s zinc-binding affinity.
  • Microbial targets : Thiadiazole derivatives inhibit bacterial dihydrofolate reductase (DHFR) at IC50_{50} values of 1–5 µM .

Advanced Research Questions

Q. How do structural modifications impact bioactivity?

A structure-activity relationship (SAR) study comparing derivatives reveals:

Modification Effect on Activity Reference
Replacement of difluoromethyl with trifluoromethylReduced solubility but increased lipophilicity (logP +0.5)
Substitution at position 4 (e.g., phenyl vs. methyl)Phenyl groups enhance binding to hydrophobic enzyme pockets (ΔIC50_{50} = 2.3 µM)
Esterification of carboxylic acidAbolishes zinc-binding capacity, rendering compounds inactive against metalloenzymes

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 50% vs. 72%) often arise from:

  • Catalyst purity : Trace metals in commercial DMF can catalyze side reactions.
  • Workup protocols : Acidic quenching (pH < 3) improves crystallization but may degrade the thiadiazole ring.
    To mitigate, pre-purify solvents via distillation and monitor reaction progress via TLC (Rf_f = 0.4 in ethyl acetate/hexane 1:1) .

Q. What advanced computational methods support mechanistic studies?

  • DFT calculations : Used to model the thiadiazole ring’s aromaticity and electron-withdrawing effects of the difluoromethyl group.
  • Molecular docking : Predict binding affinities to targets like CA IX (Glide score = -9.2 kcal/mol) .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : The carboxylic acid group undergoes rapid deprotonation at pH > 7, reducing stability.
  • Plasma half-life : In vitro studies show t1/2_{1/2} = 2.1 hours in human plasma due to esterase-mediated hydrolysis of ester derivatives .

Methodological Challenges and Solutions

Q. How to optimize solubility for in vivo studies?

  • Salt formation : Sodium or potassium salts improve aqueous solubility (e.g., 25 mg/mL in PBS).
  • Co-solvent systems : Use 10% PEG-400 in saline for intravenous administration .

Q. What strategies minimize toxicity during preclinical testing?

  • Metabolic profiling : Identify hepatotoxic metabolites via LC-MS/MS. For example, glutathione adducts indicate reactive intermediate formation.
  • Dose escalation : Start at 10 mg/kg in rodent models, monitoring liver enzymes (ALT/AST) .

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